molecular formula C6H2BrF4N B1339406 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine CAS No. 89402-29-9

2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine

Cat. No.: B1339406
CAS No.: 89402-29-9
M. Wt: 243.98 g/mol
InChI Key: DNVIECHQUYQOOH-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains bromine, fluorine, and trifluoromethyl functional groups attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. It is commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. One common method is the bromination of 3-fluoro-5-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions . Another approach involves the trifluoromethylation of 2-bromo-3-fluoropyridine using trifluoromethylating reagents such as trifluoromethyl iodide in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These methods typically involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar solvents like dimethyl sulfoxide or ethanol.

    Palladium-Catalyzed Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like toluene or dimethylformamide.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Palladium-Catalyzed Coupling: Biaryl and styrene derivatives.

    Oxidation and Reduction: Pyridine N-oxides and hydrogenated pyridines.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine depends on its specific application. In pharmaceutical research, it often acts by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
  • 2-Bromo-3-(trifluoromethyl)pyridine

Uniqueness

2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it particularly valuable in the design of molecules with specific biological activities and in the development of materials with unique physical properties .

Properties

IUPAC Name

2-bromo-3-fluoro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF4N/c7-5-4(8)1-3(2-12-5)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVIECHQUYQOOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80575362
Record name 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89402-29-9
Record name 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89402-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The 3-fluoro-5-(trifluoromethyl)-picolinic acid (7.35 g, 0.035 mole) staring material was put into 150 ml of dry carbon tetrachloride and then red mercuric oxide (9.1 g, 0.042 mole) was added and the mixture was stirred and refluxed 1 hour and 25 minutes. A solution of bromine (6.7 g, 0.042 mole) in 20 ml of dry carbon tetrachloride was added slowly with the mixture at reflux over the next 2-1/3 hours. Light from a UV lamp was directed on the reaction mixture during the addition and the reaction mixture was refluxed for another hour. 25 Ml more of dry carbon tetrachloride was added and the refluxing was continued for about 16 hours more while UV radiation was applied. The reaction was then filtered through CELITE diatomaceous earth to remove the mercury salt. The carbon tetrachloride was removed on a still and the product was distilled over to yield 2.45 g of a yellow oil with analysis of, in percent by weight:
Quantity
7.35 g
Type
reactant
Reaction Step One
[Compound]
Name
mercuric oxide
Quantity
9.1 g
Type
reactant
Reaction Step Two
Quantity
6.7 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of 3-fluoro-5-(trifluoromethyl)pyridin-2-ol (1.0 g, 5.5 mmol, Matrix) and phosphoric tribromide (1.6 g, 5.5 mmol) in N,N-dimethylformamide (2.9 mL, 38 mmol) was heated to 130° C. for 70 minutes. After cooling to room temperature, the mixture was poured onto a mixture of ice and sodium bicarbonate solution (final pH=8). The product was extracted with diethyl ether. The extract was washed with water (twice), followed by brine, dried and solvent removed in vacuo. Flash chromatography, eluting with a gradient from 0-10% ethyl acetate in hexanes afforded product as a colorless oil (0.59 g, 44%). 1H NMR (400 MHz, CDCl3): δ 8.53-8.50 (m, 1H), 7.66 (dd, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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